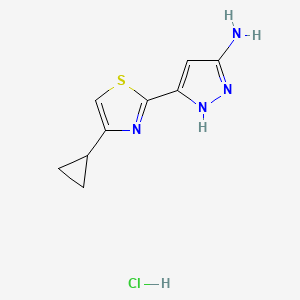
3-Amino-5-(4-cyclopropyl-2-thiazolyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(4-cyclopropyl-2-thiazolyl)pyrazole Hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-cyclopropyl-2-thiazolyl)pyrazole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-cyclopropyl-2-thiazolyl hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(4-cyclopropyl-2-thiazolyl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(4-cyclopropyl-2-thiazolyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole Hydrochloride
- 3-Amino-5-(4-phenyl-2-thiazolyl)pyrazole Hydrochloride
- 3-Amino-5-(4-ethyl-2-thiazolyl)pyrazole Hydrochloride
Comparison: 3-Amino-5-(4-cyclopropyl-2-thiazolyl)pyrazole Hydrochloride is unique due to the presence of the cyclopropyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
Eigenschaften
Molekularformel |
C9H11ClN4S |
|---|---|
Molekulargewicht |
242.73 g/mol |
IUPAC-Name |
5-(4-cyclopropyl-1,3-thiazol-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4S.ClH/c10-8-3-6(12-13-8)9-11-7(4-14-9)5-1-2-5;/h3-5H,1-2H2,(H3,10,12,13);1H |
InChI-Schlüssel |
PCEGYXSSIPITAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CSC(=N2)C3=CC(=NN3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



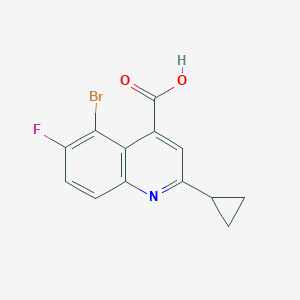


![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
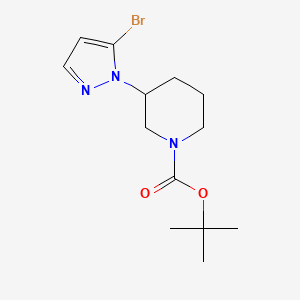
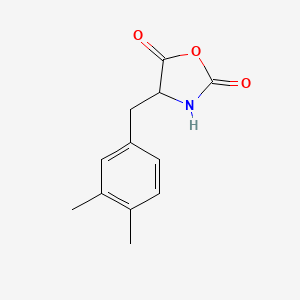
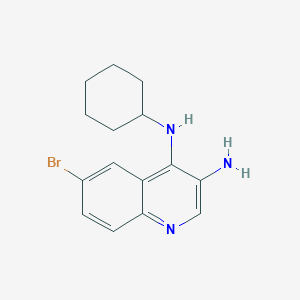

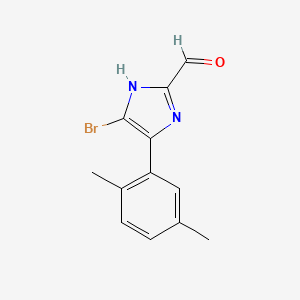

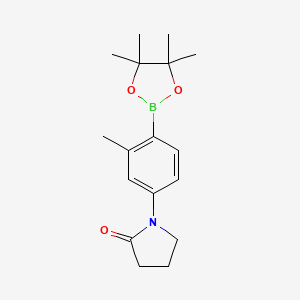
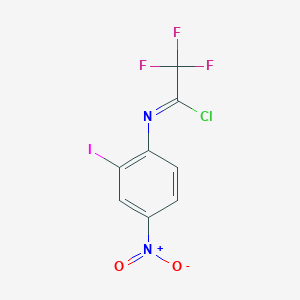
![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
